![molecular formula C13H17NOS B5728720 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine](/img/structure/B5728720.png)
1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine, also known as MMCTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiolactam derivative that has been synthesized using different methods, and its mechanism of action is not yet fully understood.
Mécanisme D'action
The mechanism of action of 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine is not yet fully understood. However, it has been suggested that 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine may act as a thiol-based antioxidant, as it contains a thiol group that can scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects
1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been shown to have antioxidant effects by scavenging free radicals and protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine in lab experiments is its potential as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. Another advantage is its potential as an antioxidant, as it can scavenge free radicals and protect cells from oxidative damage. However, one limitation of using 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine. One direction is to investigate its potential as an antitumor agent in vivo, as most of the studies to date have been conducted in vitro. Another direction is to investigate its mechanism of action in more detail, as this is not yet fully understood. Additionally, further research could be conducted to investigate the potential of 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine as an antioxidant and anti-inflammatory agent. Finally, research could be conducted to improve the solubility of 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine in water, which would make it easier to work with in lab experiments.
Méthodes De Synthèse
1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been synthesized using several methods, including the reaction of 1-(4-methoxy-3-methylphenyl)pyrrolidine-2,5-dione with thiourea in the presence of a catalyst, and the reaction of 1-(4-methoxy-3-methylphenyl)pyrrolidine-2,5-dione with thioacetic acid. The yield of 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine varies depending on the method used, and purification is required to obtain a pure compound.
Applications De Recherche Scientifique
1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been investigated for its potential applications in various fields of science, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been studied for its potential as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. In organic synthesis, 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been used as a reagent in the synthesis of various compounds. In materials science, 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been studied for its potential as a corrosion inhibitor.
Propriétés
IUPAC Name |
(4-methoxy-3-methylphenyl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-9-11(5-6-12(10)15-2)13(16)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDQMXBGLUHBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=S)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-3-methylphenyl)(pyrrolidin-1-yl)methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

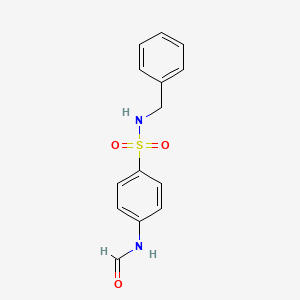
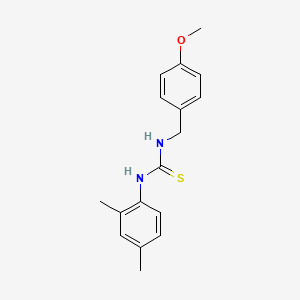
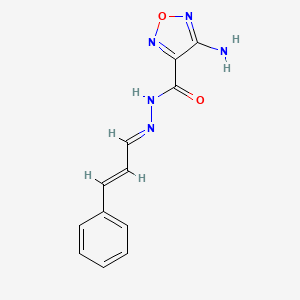
![1-(2,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5728670.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5728675.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide](/img/structure/B5728686.png)

![methyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5728706.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5728714.png)
![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5728724.png)
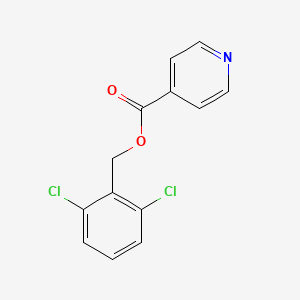
![N-phenyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5728742.png)
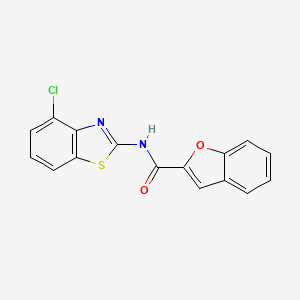
![N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5728753.png)